1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-9-2-3-15(17(21)24)16(23)19-8-10-22-12-14(11-20-22)13-4-6-18-7-5-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAGBPFVGVKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current literature.
Chemical Structure
The compound features a complex structure that includes:
- A dihydropyridine core
- A pyrazole moiety
- A pyridine ring
This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Properties
Studies have shown that derivatives and analogs of dihydropyridines can inhibit cancer cell proliferation. Specifically, compounds with similar structures have demonstrated effectiveness against prostate cancer cell lines through androgen receptor modulation . The compound may share these properties, suggesting potential as an anticancer agent.
2. Androgen Receptor Modulation
The compound has been identified as a selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate or inhibit androgen receptors, which can be beneficial in treating conditions like prostate cancer . The compound's structural characteristics likely contribute to its high affinity for androgen receptors.
3. Inhibition of TGFβ Signaling
Recent research on related compounds has indicated that they can inhibit Transforming Growth Factor beta (TGFβ) signaling pathways, which play critical roles in cellular processes such as proliferation and differentiation. For example, a study highlighted the ability of certain dihydropyridines to clear TGFβ receptors from the cell surface, leading to reduced signaling activity .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been identified:
- Androgen Receptor Antagonism: By binding to androgen receptors, the compound may inhibit the growth signals typically promoted by androgens in prostate cancer cells.
- TGFβ Receptor Modulation: The ability to modulate TGFβ signaling could lead to altered cell fate decisions in stem cells and cancer cells alike, potentially enhancing therapeutic outcomes .
Case Studies
Several studies have investigated similar compounds with promising results:
- Prostate Cancer Cell Lines: Compounds structurally related to 1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide were tested against various prostate cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
- Stem Cell Differentiation: Research on related dihydropyridines demonstrated their capability to drive mouse embryonic stem cells toward cardiac lineage through TGFβ inhibition, highlighting their potential in regenerative medicine .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it to structurally analogous carboxamide derivatives (Table 1).
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s 1,2-dihydropyridine core is less rigid than the pyrazolo[3,4-b]pyridine (CAS 1005612-70-3) or fused pyrido-pyrrolo-pyrimidine systems (CAS 900262-41-1, 900880-12-8) . This may enhance solubility but reduce binding affinity compared to bulkier analogs.
Substituent Effects :
- The pyridin-4-yl-pyrazolyl side chain in the target compound offers a balance of hydrophilicity and π-π stacking capability, contrasting with the phenyl-pyrazolyl group in CAS 1005612-70-3, which is more lipophilic .
- Compounds with methoxypropyl or butyl groups (e.g., CAS 900880-12-8) exhibit increased hydrophobicity, likely improving membrane permeability but risking metabolic instability .
Linker Flexibility :
- The ethyl linker in the target compound provides moderate flexibility compared to the rigid fused rings in pyrido-pyrrolo-pyrimidine derivatives. This may allow better adaptation to binding pockets in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
